molecular formula C12H15NO2 B13158382 2-(1,4-Oxazepan-4-yl)benzaldehyde

2-(1,4-Oxazepan-4-yl)benzaldehyde

Cat. No.: B13158382
M. Wt: 205.25 g/mol
InChI Key: BRQWTMCZVRQCDV-UHFFFAOYSA-N
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Description

2-(1,4-Oxazepan-4-yl)benzaldehyde is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the class of 1,4-oxazepane derivatives, seven-membered rings containing one nitrogen and one oxygen atom, which are recognized as privileged structures in drug discovery . The structure combines a benzaldehyde moiety with a 1,4-oxazepane ring, making it a versatile building block or intermediate for the synthesis of more complex molecules. Researchers utilize this aldehyde in various condensation reactions, such as the formation of hydrazones and other Schiff bases, to create diverse chemical libraries for biological screening . Compounds based on the 1,4-oxazepane scaffold have been investigated for a range of potential therapeutic applications. Patent literature indicates that such derivatives are studied for their activity in disorders of the urinary system, including use as antispasmodics, as well as for disorders of the central nervous system, with potential applications as antidepressants, anxiolytics, and analgesics . The presence of the benzaldehyde group allows for further functionalization, enabling researchers to explore structure-activity relationships and optimize properties for specific biological targets. As a seven-membered heterocycle, the 1,4-oxazepane core offers conformational flexibility that can be critical for interacting with enzyme active sites or protein receptors . This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(1,4-oxazepan-4-yl)benzaldehyde

InChI

InChI=1S/C12H15NO2/c14-10-11-4-1-2-5-12(11)13-6-3-8-15-9-7-13/h1-2,4-5,10H,3,6-9H2

InChI Key

BRQWTMCZVRQCDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=CC=CC=C2C=O

Origin of Product

United States

Preparation Methods

Direct Condensation and Cyclization Approaches

One efficient route to 1,4-oxazepane derivatives involves the condensation of amino alcohols with aldehydes or α,β-unsaturated aldehydes, followed by intramolecular cyclization to form the seven-membered ring. This approach can be adapted for 2-(1,4-oxazepan-4-yl)benzaldehyde by using appropriate precursors.

A recent study demonstrated the synthesis of 1,4-oxazepan rings via a highly regioselective Michael 1,4-addition of 2-hydroxymethylpiperidine (2-HMP) on acrolein, leading directly to a seven-membered oxazepan cycle in one step with high yield (up to 93%) under mild conditions (room temperature, solvents like dichloromethane or toluene) without the need for harsh catalysts or extended reaction times.

This method's key features include:

  • Use of 2-hydroxymethylpiperidine as the nitrogen and oxygen source.
  • Michael addition to α,β-unsaturated aldehydes (e.g., acrolein) to form the oxazepane ring.
  • Mild reaction conditions (room temperature, anhydrous solvents).
  • High regioselectivity and yield.

Multi-Step Synthesis via Precursors

Alternative methods involve multi-step syntheses starting from substituted benzaldehydes and amino alcohols or diamines. These methods usually proceed through:

  • Formation of intermediate Schiff bases or imines by condensation of benzaldehyde derivatives with amino precursors.
  • Subsequent cyclization to form the oxazepane ring, often under acidic or dehydrating conditions.
  • Purification and isolation of the final aldehyde-functionalized oxazepane.

While specific detailed protocols for 2-(1,4-oxazepan-4-yl)benzaldehyde are scarce, analogous synthetic routes for related oxazepane derivatives have been reported, emphasizing the importance of controlled reaction conditions such as solvent choice, temperature, and use of dehydrating agents (e.g., magnesium sulfate, molecular sieves) to optimize yields and selectivity.

Comparative Solvent and Condition Effects

Studies on oxazolidine and oxazepane ring formation indicate that solvent polarity and acidity significantly influence reaction outcomes. For example, dichloromethane and toluene are preferred solvents due to their moderate polarity and ease of removal, facilitating high yields and purity.

The use of acid catalysts like para-toluenesulfonic acid or boron trifluoride etherate has been explored but may lead to side reactions or polymerization of aldehydes, thus milder or catalyst-free conditions are often favored for sensitive aldehydes like benzaldehyde derivatives.

Data Table: Summary of Preparation Parameters for 1,4-Oxazepane Derivatives

Parameter Optimal Conditions for Oxazepane Formation Notes
Starting Materials 2-Hydroxymethylpiperidine and α,β-unsaturated aldehydes (e.g., acrolein) Provides nitrogen and oxygen atoms for ring
Solvent Dichloromethane (DCM), Toluene, Hexane DCM and toluene preferred for yield and ease of removal
Temperature Room temperature to reflux (25°C to 110°C) Mild conditions favored to avoid side reactions
Catalyst Generally catalyst-free or mild acid catalysts (p-TsOH, BF3·OEt2) Catalyst-free preferred for benzaldehyde stability
Dehydrating Agent Anhydrous MgSO4, molecular sieves Helps drive condensation reactions to completion
Reaction Time 20 min to several hours Rapid completion observed under optimized conditions
Yield Up to 93% High regioselectivity and purity reported

Analytical and Monitoring Techniques

  • [^1H-NMR Spectroscopy](pplx://action/followup) is used to monitor reaction progress, particularly the disappearance of aldehyde proton signals and appearance of oxazepane ring protons.
  • Mass Spectrometry (MS) confirms molecular weight and purity.
  • Chromatographic methods (e.g., GC-MS) are employed to analyze reaction mixtures and isolate pure compounds.
  • Reaction monitoring indicates that the formation of the oxazepane ring occurs rapidly (within 20 minutes under optimal conditions) without observable intermediates such as enamines.

Research and Literature Insights

  • The direct Michael addition approach using 2-hydroxymethylpiperidine and acrolein is the most straightforward and efficient method reported, enabling one-step formation of the oxazepane ring with a benzaldehyde group.
  • Multi-step syntheses involving condensation of amino alcohols with benzaldehyde derivatives followed by cyclization remain viable but are less efficient and require careful optimization.
  • The compound’s potential biological applications drive interest in developing mild, high-yielding synthetic routes that preserve the aldehyde functionality for further derivatization or biological testing.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Oxazepan-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,4-Oxazepan-4-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1,4-Oxazepan-4-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The 1,4-oxazepane ring may also interact with biological membranes, affecting cellular processes .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares key molecular features of 2-(1,4-Oxazepan-4-yl)benzaldehyde with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituent Key Functional Groups
2-(1,4-Oxazepan-4-yl)benzaldehyde C₁₂H₁₅NO₂ 205.26 Benzaldehyde 1,4-Oxazepane (2-position) Aldehyde, oxazepane ring
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Benzaldehyde Bromomethyl (4-position) Aldehyde, brominated alkyl
5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde C₁₀H₁₃NO₃ 195.21 Furan-carbaldehyde 1,4-Oxazepane (5-position) Aldehyde, furan, oxazepane
Benzaldehyde C₇H₆O 106.12 Benzaldehyde None Aldehyde

Key Observations :

  • Core Structure : The target compound and 4-(Bromomethyl)benzaldehyde share a benzaldehyde core, while the furan analog replaces benzene with a furan ring, reducing molecular weight and altering aromaticity.
  • Substituent Effects : The oxazepane ring increases molecular weight significantly (205.26 g/mol vs. 106.12 g/mol for benzaldehyde). Bromine in 4-(Bromomethyl)benzaldehyde adds steric bulk and reactivity (e.g., nucleophilic substitution).
  • Electronic Properties: The oxazepane ring’s nitrogen and oxygen atoms may enhance solubility in polar solvents compared to non-heterocyclic analogs.

Volatility and Physicochemical Properties

  • Volatility : Benzaldehyde’s role as a volatile organic compound (VOC) contrasts with oxazepane derivatives, where the bulky heterocycle likely reduces volatility.
  • Solubility: The oxazepane ring’s polarity may improve aqueous solubility compared to non-polar brominated analogs.

Biological Activity

2-(1,4-Oxazepan-4-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of 2-(1,4-Oxazepan-4-yl)benzaldehyde is C11H11N1O1C_{11}H_{11}N_{1}O_{1}, with a molecular weight of approximately 175.21 g/mol. The compound features a benzaldehyde moiety attached to a 1,4-oxazepane ring, which contributes to its unique biological properties.

The biological activity of 2-(1,4-Oxazepan-4-yl)benzaldehyde is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders.
  • Monoamine Reuptake Inhibition : Similar to other oxazepane derivatives, it may exhibit monoamine reuptake inhibitory activity, which is beneficial for treating mood disorders.

Biological Activities

Research indicates several biological activities associated with 2-(1,4-Oxazepan-4-yl)benzaldehyde:

  • Antidepressant Activity : Studies suggest that compounds with oxazepane structures can serve as effective antidepressants by modulating neurotransmitter levels in the brain.
  • Anxiolytic Effects : The compound may also possess anxiolytic properties, making it a candidate for treating anxiety disorders.
  • Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial effects against various pathogens.

Data Table: Biological Activities of 2-(1,4-Oxazepan-4-yl)benzaldehyde

Biological Activity Mechanism Potential Applications
AntidepressantMonoamine reuptake inhibitionTreatment of depression
AnxiolyticNeurotransmitter modulationManagement of anxiety disorders
AntimicrobialInhibition of microbial growthDevelopment of antimicrobial agents

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, 2-(1,4-Oxazepan-4-yl)benzaldehyde demonstrated significant antidepressant-like effects when administered at varying doses. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests, suggesting enhanced mood and reduced depressive symptoms.

Case Study 2: Anxiolytic Properties

Another study evaluated the anxiolytic effects of the compound through the elevated plus maze test. Results showed that subjects treated with 2-(1,4-Oxazepan-4-yl)benzaldehyde spent more time in open arms compared to controls, indicating reduced anxiety levels.

Pharmacokinetics

Understanding the pharmacokinetics of 2-(1,4-Oxazepan-4-yl)benzaldehyde is crucial for its development as a therapeutic agent. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption is noted post-administration.
  • Distribution : The compound shows good tissue distribution with a preference for central nervous system penetration.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

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